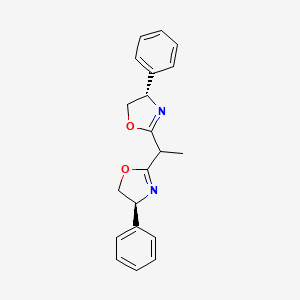
(4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral bis-oxazoline compound. It is widely used as a ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds. The presence of the oxazoline rings and the ethane-1,1-diyl bridge imparts unique stereochemical properties to the molecule, making it a valuable tool in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Oxazoline Rings: This can be achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions. Common reagents include thionyl chloride or phosphorus trichloride.
Coupling of the Oxazoline Units: The two oxazoline units are then coupled using a suitable bridging agent, such as ethane-1,1-diyl dibromide, under basic conditions. This step often requires a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of (4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the stereochemical integrity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The oxazoline rings can undergo oxidation to form oxazoles.
Reduction: Reduction of the oxazoline rings can yield amino alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions on the phenyl rings.
Major Products
Oxidation: Oxazoles
Reduction: Amino alcohols
Substitution: Brominated or nitrated derivatives of the original compound
Aplicaciones Científicas De Investigación
(4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is extensively used in:
Chemistry: As a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology: In the study of enzyme mechanisms and as a scaffold for the design of enzyme inhibitors.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The compound acts as a chiral ligand, coordinating to metal centers in catalytic complexes. The oxazoline rings and the ethane-1,1-diyl bridge create a chiral environment around the metal center, facilitating enantioselective reactions. The molecular targets are typically transition metals like palladium, platinum, or rhodium, and the pathways involved include various catalytic cycles such as hydrogenation, hydroformylation, and cyclopropanation.
Comparación Con Compuestos Similares
Similar Compounds
- (4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-(Butane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Uniqueness
The ethane-1,1-diyl bridge in (4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) provides a unique combination of flexibility and rigidity, which is not present in its analogs with longer or cyclic bridges. This unique structure allows for better control over the stereochemistry of the catalytic reactions it facilitates.
Propiedades
Fórmula molecular |
C20H20N2O2 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]ethyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H20N2O2/c1-14(19-21-17(12-23-19)15-8-4-2-5-9-15)20-22-18(13-24-20)16-10-6-3-7-11-16/h2-11,14,17-18H,12-13H2,1H3/t17-,18-/m1/s1 |
Clave InChI |
AQHCGFJCLPHENX-QZTJIDSGSA-N |
SMILES isomérico |
CC(C1=N[C@H](CO1)C2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4 |
SMILES canónico |
CC(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


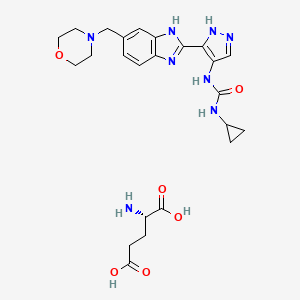

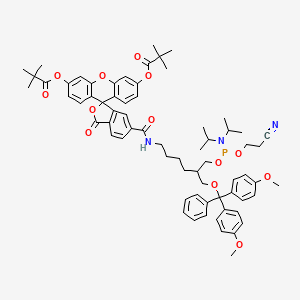
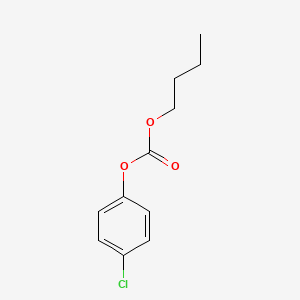
![5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14757883.png)

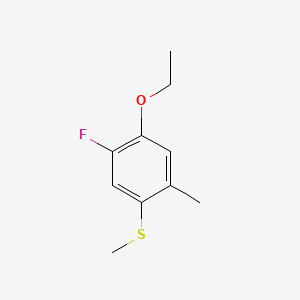
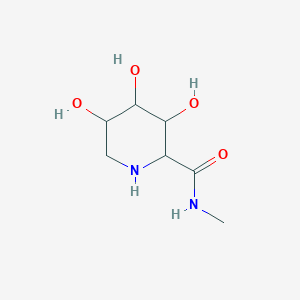
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy-](/img/structure/B14757900.png)
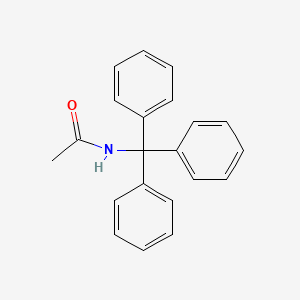

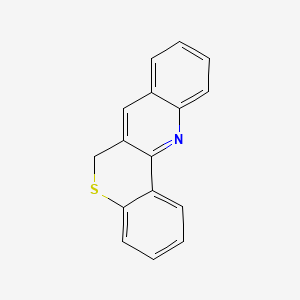
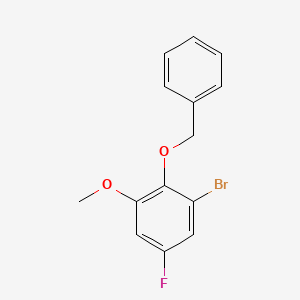
![(S)-Cyclooct-4-en-1-yl (13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamate](/img/structure/B14757927.png)
